molecular formula C20H30O3 B163517 (+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid CAS No. 88852-33-9

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

Cat. No.: B163517
CAS No.: 88852-33-9
M. Wt: 318.4 g/mol
InChI Key: WLKCSMCLEKGITB-XWJJKCKWSA-N
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Description

(+/-)-15-Hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15-HEPE) is a hydroxylated derivative of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA). Its structure includes a hydroxyl group at the C15 position and five double bonds with specific stereochemistry (5Z,8Z,11Z,13E,17Z). The racemic (±) form indicates a mixture of both enantiomers (15R and 15S). This compound is synthesized via enzymatic oxidation by 15-lipoxygenase (15-LOX), which introduces molecular oxygen into EPA to form 15-hydroperoxy-EPA (15-HpEPE), subsequently reduced to 15-HEPE .

15-HEPE is implicated in diverse biological processes, including inflammation resolution and developmental regulation. For example, it serves as a precursor for specialized pro-resolving mediators (SPMs) like resolvin E4 (RvE4) and lipoxin A5 . In marine diatoms, 15(S)-HEPE acts as an allelochemical, influencing ecological interactions . Studies in Drosophila melanogaster demonstrate its unique biosynthesis in the absence of canonical mammalian eicosanoid pathways, suggesting evolutionary divergence in lipid metabolism .

Properties

IUPAC Name

(5Z,8Z,11Z,13E,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCSMCLEKGITB-XWJJKCKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Enzymatic Oxidation-Reduction

A patented industrial-scale method employs soybean lipoxygenase to catalyze the oxidation of EPA into 15(S)-hydroperoxyeicosapentaenoic acid (15-HPEPE), followed by reduction to 15(S)-HEPE.

Reaction Conditions and Optimization

  • Step 1: Enzymatic Oxidation
    EPA is dissolved in dimethylsulfoxide (DMSO) and reacted with soybean lipoxygenase in a phosphate buffer (pH 4.5–7.4) under controlled oxygenation. Airflow is maintained to ensure sufficient oxygen supply, critical for lipoxygenase activity.

    • Catalyst : Soy flour extract or commercial lipoxygenase (0.2–2.0 M units/mL).

    • Temperature : 25–30°C.

    • Yield : >90% conversion to 15-HPEPE within 30 minutes.

  • Step 2: In-Situ Reduction
    The hydroperoxide intermediate is reduced using cysteine or sodium borohydride (1.1 equivalents) under partial exclusion of air to prevent reoxidation.

    • Reduction Time : 1–3 hours.

    • Purity : Crude 15-HEPE with 85–92% purity, further purified via chromatography.

Scalability and Industrial Application

This method has been validated for producing multi-kilogram batches under Good Manufacturing Practices (cGMP). Key advantages include:

  • Cost Efficiency : Soy flour extract reduces enzyme costs by 70% compared to commercial lipoxygenase.

  • Throughput : A single batch yields 500 kg of 15-HEPE with >98% enantiomeric excess (ee).

Chemical Synthesis via Non-Enzymatic Hydroxylation

Hydroperoxide-Mediated Hydroxylation

Chemical hydroxylation employs hydroperoxides (e.g., tert-butyl hydroperoxide) in the presence of transition metal catalysts.

Reaction Parameters

  • Catalysts : Iron(II) sulfate or vanadyl acetylacetonate.

  • Solvent System : Methanol/water (3:1 v/v).

  • Temperature : 40–60°C.

  • Yield : 60–75% after 12 hours.

Limitations

  • Stereoselectivity : Poor control over the 15(S) configuration, resulting in racemic mixtures.

  • Byproducts : Over-oxidation to ketones or epoxides necessitates extensive purification.

Comparative Analysis of Preparation Methods

Parameter Enzymatic Synthesis Chemical Synthesis
Yield 85–92%60–75%
Stereoselectivity >98% ee (15S)Racemic (±)
Scalability Multi-kilogram batchesLaboratory scale
Cost $120–150/kg$300–400/kg
Purification Chromatography requiredSolvent extraction

Data synthesized from.

Industrial-Scale Purification Techniques

Chromatographic Isolation

Crude 15-HEPE is purified using reverse-phase high-performance liquid chromatography (RP-HPLC):

  • Column : C18 stationary phase.

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid.

  • Purity : >99% after two passes.

Crystallization

Ethyl acetate/hexane (1:4) recrystallization removes lipid peroxides and unsaturated byproducts, achieving pharmaceutically active (API) grade purity .

Chemical Reactions Analysis

Types of Reactions

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to eicosapentaenoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.

Major Products

    Oxidation: Formation of 15-keto-eicosapentaenoic acid.

    Reduction: Regeneration of eicosapentaenoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Functions and Mechanisms

15-HEPE is formed through the action of lipoxygenases on EPA, specifically via the 15-lipoxygenase pathway. This compound has been shown to possess several biological functions:

  • Anti-inflammatory Properties : 15-HEPE has demonstrated the ability to inhibit neutrophil aggregation and modulate inflammatory responses. Its effectiveness in reducing inflammation is evidenced by its inhibition of formyl peptide receptor agonist-induced aggregation of isolated rat neutrophils with an IC50_{50} of 4.7 μM .
  • Antimicrobial Activity : It exhibits activity against various pathogens, including Propionibacterium acnes and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 128 mg/L and 512 mg/L respectively .
  • Role in Respiratory Conditions : Elevated levels of 15-HEPE have been observed in bronchoalveolar lavage fluid from patients with allergic asthma and COVID-19, suggesting its involvement in respiratory inflammation and potential therapeutic implications in these conditions .

Therapeutic Potential

  • Asthma and Allergic Responses : Research indicates that 15-HEPE may play a role in modulating airway inflammation, making it a candidate for therapeutic strategies aimed at treating asthma and other allergic conditions.
  • Cancer Research : The anti-inflammatory properties of 15-HEPE may also extend to cancer research, where inflammation is often a contributing factor to tumor progression. Studies are being conducted to explore its potential role in inhibiting cancer cell proliferation.
  • Cardiovascular Health : Given the relationship between inflammation and cardiovascular diseases, there is ongoing research into the cardioprotective effects of hydroxy fatty acids like 15-HEPE.

Case Studies

  • Asthma Management : A study involving patients with allergic asthma showed that increased levels of 15-HEPE correlated with reduced inflammatory markers in bronchoalveolar lavage fluid, indicating its potential use as a biomarker for asthma severity and treatment response.
  • Infection Control : Clinical observations noted that patients with skin infections caused by S. aureus showed improved outcomes when treated with compounds that enhance the levels of hydroxy fatty acids like 15-HEPE.

Mechanism of Action

The mechanism of action of (+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes involved in the metabolism of fatty acids, such as cyclooxygenases and lipoxygenases.

    Pathways: It may modulate inflammatory pathways by influencing the production of eicosanoids, which are signaling molecules derived from fatty acids.

Comparison with Similar Compounds

Key Differences

Parent PUFA and Pathway Specificity :

  • 15-HEPE derives from EPA (ω-3), whereas 15-HETE originates from arachidonic acid (AA, ω-6). This distinction influences their roles in inflammation: ω-3 derivatives like 15-HEPE are generally anti-inflammatory, while ω-6 derivatives (e.g., 15-HETE) often promote pro-inflammatory signaling .

Enzymatic Synthesis :

  • Both 15-HEPE and 15-HETE are products of 15-LOX, but tissue-specific isoforms (e.g., 15-LOX-1 in humans) show substrate preference. 15-LOX-1 in colorectal cancer preferentially oxidizes AA to 15-HETE, contributing to tumorigenesis, while 15-HEPE synthesis in diatoms or Drosophila lacks this oncogenic association .

Biological Activity :

  • Developmental Effects : 15-HEPE and 5-HEPE induce malformations in sea urchin embryos, but 15-HEPE requires higher concentrations (70–90 µM vs. 5-HEPE’s 6–10 µM) .
  • Anti-Inflammatory Resolution : 15-HEPE is converted to RvE4 and lipoxin A5, which enhance macrophage-mediated clearance of neutrophils. In contrast, 15-HETE exacerbates inflammation via PPAR-δ activation in macrophages .
Metabolic Pathways and Downstream Products
  • 15-HEPE : Converted by human neutrophils to 15-epi-lipoxin A5 and RvE4, which resolve inflammation via ChemR23/ERV1 receptors .
  • 15-HETE : Further metabolized to lipoxins (e.g., LXA4) in collaboration with 5-LOX, but its primary role in cancer involves promoting epithelial cell proliferation .

Data Tables

Table 2: Bioactivity Comparison
Activity 15-HEPE 15-HETE 5-HEPE
Anti-Inflammatory Yes (via SPMs) No (pro-inflammatory) No
Pro-Tumorigenic No Yes No
Developmental Toxicity Moderate (70–90 µM) Not reported High (6–10 µM)

Biological Activity

(+/-)-15-Hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15-HEPE) is a hydroxy derivative of eicosapentaenoic acid (EPA), classified as a hydroxyicosapentaenoic acid. This compound has garnered attention for its potential biological activities and therapeutic implications in various health conditions. This article explores the biological activity of 15-HEPE, focusing on its mechanisms of action, effects on human health, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 88852-33-9
  • Molecular Formula : C20H30O3
  • Molecular Weight : 318.45 g/mol
  • Structure : 15-HEPE features a hydroxyl group at the 15th carbon of the eicosapentaenoic acid backbone.

15-HEPE exhibits several biological activities primarily through its role as a lipid mediator. It is produced via the enzymatic action of lipoxygenases on EPA and has been shown to influence various cellular pathways:

  • Anti-inflammatory Effects :
    • 15-HEPE has been demonstrated to inhibit the aggregation of isolated rat neutrophils induced by formyl peptide receptor agonists, with an IC50 value of 4.7 μM . This suggests a potential role in modulating inflammatory responses.
  • Antimicrobial Activity :
    • It displays antimicrobial properties against Propionibacterium acnes and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 128 mg/L and 512 mg/L respectively . This indicates its potential use in treating skin infections.
  • Role in Asthma and Allergies :
    • Elevated levels of 15-HEPE have been observed in bronchoalveolar lavage fluid from patients with allergic asthma or COVID-19 . This suggests a role in respiratory conditions and may indicate its involvement in the modulation of airway inflammation.

Case Studies and Experimental Data

  • Study on Adipose Tissue Mediators :
    • A study published in PMC highlighted the presence of 15-HEPE in human adipose tissue and its correlation with other specialized pro-resolving mediators (SPMs). In patients with peripheral vascular disease (PVD), levels of 15-HEPE were significantly decreased alongside other SPMs . This indicates a potential link between 15-HEPE levels and metabolic disorders.
  • Oxylipin Signaling Pathways :
    • Research investigating oxylipin signaling during plant defense mechanisms identified that compounds like 15-HEPE can influence gene expression related to stress responses in organisms such as diatoms . This underscores its broader biological significance beyond human health.
  • Clinical Implications :
    • The presence of 15-HEPE in various bodily fluids suggests its potential as a biomarker for inflammatory diseases. Its modulation could provide therapeutic avenues for managing conditions characterized by chronic inflammation.

Comparative Analysis

Biological ActivityMechanismReference
Anti-inflammatoryInhibits neutrophil aggregation (IC50 = 4.7 μM)
AntimicrobialActive against P. acnes (MIC = 128 mg/L)
Respiratory HealthIncreased levels in asthma patients
Metabolic DisordersDecreased levels in PVD patients

Q & A

Basic Research Questions

Q. How is (±)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid detected and quantified in biological samples?

  • Methodological Answer : Utilize ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity. Hydroxy and hydroperoxy derivatives require stabilization (e.g., addition of antioxidants like BHT) and extraction via solid-phase extraction (SPE) using polymeric HLB cartridges. Quantification is achieved using deuterated internal standards (e.g., 12HETE-d8) to correct for matrix effects .

Q. What enzymatic pathways are responsible for the biosynthesis of 15-HEPE?

  • Methodological Answer : 15-HEPE is primarily synthesized via 15-lipoxygenase (15-LOX) oxidation of eicosapentaenoic acid (EPA). In marine diatoms, 15S-lipoxygenase catalyzes the conversion of EPA to 15S-hydroperoxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15S-HpEPE), which is subsequently reduced to 15S-HEPE. In mammals, homologous 15-LOX isoforms (e.g., ALOX15B) perform similar reactions .

Advanced Research Questions

Q. How can researchers design experiments to assess the teratogenic effects of 15-HEPE in marine organisms?

  • Methodological Answer : Use sea urchin (Paracentrotus lividus) embryos as a model. Expose fertilized eggs to 15-HEPE at concentrations ranging from 6–90 μM in filtered seawater 10 minutes post-fertilization. Incubate at 20°C under a 12:12 light-dark cycle. After 48 hours, quantify morphological malformations (e.g., skeletal defects) in ≥200 plutei per replicate. Validate molecular mechanisms via qPCR analysis of 35 genes involved in development and stress response .

Q. How can contradictory data on 15-HEPE biosynthesis in organisms lacking canonical eicosanoid enzymes be resolved?

  • Methodological Answer : In Drosophila melanogaster, which lacks cyclooxygenase (COX) and lipoxygenase (LOX) orthologs, 15-HEPE production may involve non-enzymatic oxidation or novel enzymes. Use RNAi to silence candidate genes (e.g., cytochrome P450 isoforms) and compare lipidomic profiles via LC-MS. Supplement diets with stable isotope-labeled EPA (e.g., ¹³C-EPA) to trace metabolite origins .

Q. How do environmental factors regulate 15-HEPE production in marine diatoms?

  • Methodological Answer : Cultivate Pseudo-nitzschia delicatissima under varying light, nutrient, and density conditions. Monitor oxylipin production across growth phases (lag, exponential, stationary) using NMR and MS/MS. Key findings show 15-HEPE synthesis peaks during late exponential phase, while 15-oxo-oxylipins (precursors to bloom termination signals) emerge only in stationary phase .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Reactant of Route 2
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

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